ROMK Inhibitory Potency: 3.4-Fold Superiority over VU590 in Thallium-Flux Assay
The target compound inhibits human ROMK2 with an IC₅₀ of 86 nM in a Thallos-AM dye-based fluorescence assay in HEK293 cells [1]. By contrast, VU590, a widely used small-molecule ROMK inhibitor, exhibits an IC₅₀ of 290 nM in the same functional assay format [2]. This represents a 3.4-fold potency advantage for the target compound.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 86 nM |
| Comparator Or Baseline | VU590: 290 nM |
| Quantified Difference | 3.4-fold lower IC₅₀ (higher potency) |
| Conditions | Human ROMK2 expressed in HEK293 cells; Thallos-AM dye-based fluorescence assay; 20 min incubation [1]; Thallium flux assay, FLIPR-Tetra instrument [2] |
Why This Matters
Higher potency at ROMK enables the use of lower compound concentrations to achieve equivalent target engagement, reducing the risk of off-target effects and improving assay signal-to-noise ratios in screening cascades.
- [1] BindingDB. BDBM50287552 (CHEMBL4175004). IC₅₀ = 86 nM. Inhibition of human ROMK2 expressed in HEK293 cells after 20 min by Thallos-AM dye-based fluorescence assay. View Source
- [2] Adooq Bioscience. VU590 – ROMK (Kir1.1) inhibitor, IC₅₀ = 290 nM; also inhibits Kir7.1 with IC₅₀ = 8 µM. View Source
